molecular formula C25H20N4OS2 B6550854 N-[3-(methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040633-15-5

N-[3-(methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6550854
CAS No.: 1040633-15-5
M. Wt: 456.6 g/mol
InChI Key: JTPFYXYSLFCYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a combination of sulfanyl, acetamide, and pyrazolo[1,5-a]pyrazine groups, confers distinct physicochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Here is a generalized synthetic route:

  • Sulfanylation: Introduction of the methylsulfanyl group onto the phenyl ring through a nucleophilic substitution reaction using methylthiol and an appropriate halogenated precursor.

  • Pyrazolo[1,5-a]pyrazine Formation: Cyclization reaction involving a naphthyl-substituted precursor with hydrazine derivatives under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core.

  • Acetylation: The acetamide moiety is introduced via reaction with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale processes, including:

  • Catalysis and high-throughput techniques.

  • Continuous flow reactors to enhance reaction efficiency and yield.

  • Stringent purification protocols to ensure the compound's high purity.

Types of Reactions:

  • Oxidation: Undergoes oxidation at the sulfanyl group, forming sulfoxide or sulfone derivatives.

  • Reduction: Can be reduced at the acetamide or sulfanyl groups, leading to amine or thiol products, respectively.

  • Substitution: Electrophilic or nucleophilic substitution at the phenyl or pyrazolo[1,5-a]pyrazine rings.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various halogenating agents or Grignard reagents depending on the desired substituent.

Major Products:

  • Sulfoxides and sulfones: from oxidation.

  • Amines and thiols: from reduction.

  • Halogenated and alkylated: derivatives from substitution reactions.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide finds use in several research domains:

  • Chemistry: As a reagent for synthesizing more complex organic molecules or studying reaction mechanisms.

  • Medicine: Investigated for its pharmacological properties, including antimicrobial or anticancer activity.

  • Industry: Utilized in materials science for developing novel polymers or as an intermediate in the synthesis of functional materials.

Mechanism of Action

The compound's mechanism of action typically involves:

  • Molecular Interactions: Binding to specific molecular targets, such as enzymes or receptors, influenced by the naphthalene and pyrazolo[1,5-a]pyrazine moieties.

  • Pathways: Modulation of biochemical pathways, potentially involving signal transduction or metabolic processes.

Comparison with Similar Compounds

N-[3-(methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide stands out due to its unique structural features. Similar compounds include:

  • N-[3-(methylsulfanyl)phenyl]-acetamide: Lacks the pyrazolo[1,5-a]pyrazine group.

  • 2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: Lacks the methylsulfanylphenyl group.

  • N-[3-(methoxy)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: Substitutes the methylsulfanyl group with a methoxy group.

These comparisons highlight the uniqueness of the methylsulfanyl and pyrazolo[1,5-a]pyrazine moieties, conferring distinct physicochemical and biological properties.

Feel free to dive deeper into any section! What intrigues you most about this compound?

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4OS2/c1-31-19-9-5-8-18(14-19)27-24(30)16-32-25-23-15-22(28-29(23)13-12-26-25)21-11-4-7-17-6-2-3-10-20(17)21/h2-15H,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPFYXYSLFCYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.